molecular formula C21H18BrNO4 B4598017 Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4598017
M. Wt: 428.3 g/mol
InChI Key: ACRQDCBHJAOLFC-PDGQHHTCSA-N
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Description

Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyphenyl group, and a pyrrole ring

Scientific Research Applications

Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the bromophenyl and methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition: The methoxyphenyl group can undergo electrophilic addition reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

  • Azumolene
  • BDPC
  • Brodifacoum
  • Bromadiolone
  • Bromantane
  • Bromfenac
  • Para-Bromoamphetamine
  • 4-Bromophenylacetic acid
  • Bromopropylate

These compounds share structural similarities, such as the presence of bromophenyl groups, but differ in their specific functional groups and overall structure, leading to unique properties and applications.

Properties

IUPAC Name

methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO4/c1-13-19(21(25)27-3)20(24)18(12-14-4-10-17(26-2)11-5-14)23(13)16-8-6-15(22)7-9-16/h4-12H,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRQDCBHJAOLFC-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC2=CC=C(C=C2)OC)N1C3=CC=C(C=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)/C(=C/C2=CC=C(C=C2)OC)/N1C3=CC=C(C=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Methyl (5Z)-1-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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